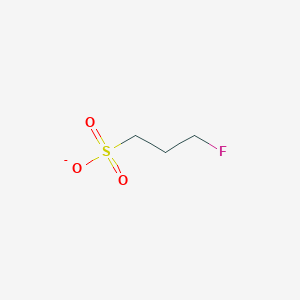

3-Fluoropropanesulfonate

Description

Significance within Chemical Biology Research

The primary significance of 3-fluoropropanesulfonate in chemical biology lies in its role as an inhibitor of methyl-coenzyme M reductase (MCR). acs.orgnih.gov MCR is the key enzyme in the final step of methanogenesis, the biological production of methane (B114726), a potent greenhouse gas. acs.orgnih.gov By acting as an inhibitor, this compound serves as a chemical probe to study the active site and catalytic mechanism of this crucial enzyme. nih.govacs.org

Research has shown that this compound, along with other halogenated propanesulfonates, induces a specific signal in the electron paramagnetic resonance (EPR) spectrum of the MCR-Ni(I) complex. acs.orgnih.gov This finding is significant because it provides insights into the enzyme-inhibitor interactions at the nickel-containing active site. acs.orgnih.gov The study of such inhibitors is pivotal for understanding the fundamental biochemistry of methanogenic archaea. acs.orgnih.gov The insights gained from using tools like this compound can aid in the development of strategies to mitigate methane emissions from sources like ruminant livestock. acs.orgresearchgate.net

Chemical biology research often employs small molecules to perturb and understand biological systems. leibniz-fmp.decsic.es The use of fluorinated compounds, like this compound, is a common strategy in designing enzyme inhibitors, as the fluorine atom can alter the electronic properties and metabolic stability of a molecule without significantly increasing its size. nih.govmdpi.com

Historical Context of Related Inhibitor Studies

The study of MCR inhibitors is not new. For decades, researchers have used substrate analogs to understand the enzyme's function. The "classical" inhibitor of MCR is 2-bromoethanesulfonate (B1233127) (BES), which has been known for its potent inhibitory effects on methanogenesis since the late 1970s. researchgate.netresearchgate.net BES is a structural analog of coenzyme M, a key substrate for MCR. acs.orgresearchgate.net

Over the years, a variety of other inhibitors have been synthesized and studied to explore the active site of MCR. These include compounds with different halogen substitutions and chain lengths. Notably, 3-bromopropanesulfonate (B1229281) (BPS) was identified as a significantly more potent inhibitor than BES. acs.orgresearchgate.net The investigation of these halogenated alkanesulfonates, including this compound and 3-iodopropanesulfonate, has been instrumental in characterizing the enzyme's active site. acs.orgnih.gov These studies have revealed that while these inhibitors bind to the active site, the nature of the halogen atom does not appear to result in a direct interaction with the nickel center of the enzyme. acs.orgnih.gov The broader field of enzyme inhibition has a long history, with inhibitors being crucial tools in enzymology and drug design. wikipedia.orgdu.ac.in Sulfonate and sulfate-containing molecules, in particular, have been explored as inhibitors for various enzymes, such as steroid sulfatase, due to their ability to mimic the charge and structure of natural substrates. mdpi.comnih.govnih.gov

Current Research Landscape and Gaps

Current research involving this compound and related compounds continues to focus on elucidating the precise mechanism of MCR inhibition. acs.orgresearchgate.net While it is known that it acts as an inhibitor, the exact nature of the inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive) and the structural changes it induces in the enzyme are still areas of active investigation. uni-marburg.de For instance, one study noted that a high concentration of this compound was required for full signal induction in EPR studies, suggesting its potency might be lower compared to other analogs like 3-bromopropanesulfonate. uni-marburg.de

A significant gap in the research is the limited number of studies focusing exclusively on this compound. It is often mentioned in comparison to its more potent bromo- and iodo-analogs. acs.orgnih.gov Further detailed kinetic and structural studies specifically on the this compound-MCR complex could provide a more complete picture of the role of the fluorine substituent in inhibitor binding and efficacy.

The broader landscape includes the development of new inhibitors for methanogenesis with potential applications in reducing greenhouse gas emissions. acs.orgresearchgate.net While compounds like 3-nitrooxypropanol have shown promise in vivo, the study of tool compounds like this compound in academic research remains vital for fundamental understanding. researchgate.netresearchgate.net There is also a broader interest in the application of fluorinated molecules in chemical biology for developing probes and therapeutic agents. nih.govnih.gov Future research could explore the synthesis and evaluation of other fluorinated sulfonates with varying chain lengths or substitution patterns to further probe the active site of MCR and other sulfonate-binding enzymes.

Detailed Research Findings

The primary research findings for this compound revolve around its interaction with methyl-coenzyme M reductase (MCR).

| Inhibitor | Apparent Ki (Inhibitor Constant) | Enzyme Target | Key Finding | Reference |

| This compound | < 50 µM | Methyl-coenzyme M reductase (MCR) | Induces an EPR signal similar to that of 3-bromopropanesulfonate, suggesting a similar binding mode. | acs.orgnih.gov |

| 3-Bromopropanesulfonate | 0.05 µM | Methyl-coenzyme M reductase (MCR) | A potent inhibitor that converts the native EPR signals of MCR to a novel axial Ni(I) signal. | acs.orgnih.gov |

| 3-Iodopropanesulfonate | < 1 µM | Methyl-coenzyme M reductase (MCR) | Induces an identical EPR signal to 3-bromopropanesulfonate, indicating a similar interaction with the enzyme active site. | acs.orgnih.gov |

| 2-Bromoethanesulfonate | 4 µM | Methyl-coenzyme M reductase (MCR) | A "classical" competitive inhibitor of MCR. | researchgate.net |

| 7-Bromoheptanoylthreonine phosphate | 5 µM | Methyl-coenzyme M reductase (MCR) | An inhibitory substrate analog that induces a novel, yet distinct, EPR signal compared to the propanesulfonate inhibitors. | acs.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

144335-51-3 |

|---|---|

Molecular Formula |

C3H6FO3S- |

Molecular Weight |

141.14 g/mol |

IUPAC Name |

3-fluoropropane-1-sulfonate |

InChI |

InChI=1S/C3H7FO3S/c4-2-1-3-8(5,6)7/h1-3H2,(H,5,6,7)/p-1 |

InChI Key |

JHODGINZNYIFEH-UHFFFAOYSA-M |

SMILES |

C(CF)CS(=O)(=O)[O-] |

Canonical SMILES |

C(CF)CS(=O)(=O)[O-] |

Other CAS No. |

144335-51-3 |

Synonyms |

3-fluoropropanesulfonate |

Origin of Product |

United States |

Synthesis and Derivatization Strategies

Established Synthetic Pathways for 3-Fluoropropanesulfonate

While a direct, single-step synthesis for this compound is not prominently documented, a plausible and established pathway involves a two-step process: the fluorination of a suitable propane (B168953) precursor followed by sulfonation.

One common approach begins with a starting material like 3-bromopropanol or 3-chloropropanol. The first step is a nucleophilic substitution reaction to replace the halogen with fluoride (B91410), a process known as halogen exchange or the Finkelstein reaction. Reagents such as potassium fluoride (KF) in the presence of a phase-transfer catalyst or spray-dried potassium fluoride are often employed to facilitate this conversion to 3-fluoropropanol.

The subsequent step involves the sulfonation of the resulting 3-fluoropropanol. A widely used method for converting alcohols to sulfonates is the Strecker sulfite (B76179) synthesis. This involves reacting the alcohol with a sulfite, such as sodium sulfite (Na₂SO₃), in an aqueous solution. This reaction, however, can be slow and may require elevated temperatures. An alternative is the reaction of the corresponding alkyl halide (e.g., 3-fluoropropyl bromide, which can be synthesized from 3-fluoropropanol) with a sulfite salt.

Another viable route for sulfonation is the reaction of an organometallic compound with sulfur dioxide. For instance, a Grignard reagent prepared from a 3-fluoropropyl halide could be reacted with SO₂ to yield the corresponding sulfinate, which can then be oxidized to the sulfonate.

A summary of a potential synthetic pathway is presented below:

| Step | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | 3-Bromopropanol | Potassium Fluoride (KF) | 3-Fluoropropanol | Halogen Exchange |

| 2 | 3-Fluoropropanol | Sodium Sulfite (Na₂SO₃) | This compound | Sulfonation |

Methodologies for Analog and Derivative Synthesis

The synthesis of analogs and derivatives of this compound involves the application of fundamental reactions in organofluorine and sulfur chemistry. These methodologies allow for the systematic modification of the parent structure to explore structure-activity relationships.

The introduction of fluorine into organic molecules is a cornerstone of organofluorine chemistry. researchgate.net Several methods are available, each with its own advantages and limitations.

Nucleophilic Fluorination : This is one of the most common methods and involves the displacement of a leaving group, typically a halide or a sulfonate ester, by a fluoride ion. researchgate.net Common sources of fluoride ions include alkali metal fluorides like KF and cesium fluoride (CsF). The efficiency of these reactions can be enhanced by using polar aprotic solvents and phase-transfer catalysts.

Electrophilic Fluorination : Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® provide an electrophilic source of fluorine ("F+"). These reagents are often used for the fluorination of electron-rich substrates like enolates, enamines, and aromatic compounds.

Deoxofluorination : This technique converts hydroxyl groups and carbonyl groups into C-F bonds. Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this purpose.

A comparison of common fluorinating agents is provided in the table below:

| Reagent Type | Example(s) | Typical Substrates |

| Nucleophilic | KF, CsF | Alkyl halides, sulfonates |

| Electrophilic | NFSI, Selectfluor® | Enolates, aromatic compounds |

| Deoxofluorinating | DAST, Deoxo-Fluor® | Alcohols, carbonyls |

The introduction of the sulfonate group onto an aliphatic carbon chain can be achieved through several methods. britannica.com

Reaction of Alkyl Halides with Sulfites : As mentioned earlier, this is a straightforward method for forming C-S bonds. The reaction of an alkyl halide with an aqueous solution of sodium sulfite is a common approach. britannica.com

Oxidation of Thiols : Aliphatic thiols can be oxidized to the corresponding sulfonic acids. Strong oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid are typically used.

Sulfonation of Alkenes : Alkenes can be sulfonated using reagents like sulfur trioxide-dioxane complex or by radical addition of bisulfite.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. wikipedia.org In the context of this compound synthesis, several green chemistry strategies can be applied. researchgate.net

One key principle is the use of safer solvents. wikipedia.org Traditional organic solvents can be hazardous and contribute to pollution. The use of water, supercritical fluids, or ionic liquids as reaction media can significantly reduce the environmental impact. For instance, the sulfonation of alkyl halides with sodium sulfite is often carried out in water.

Another principle is the use of catalysis to improve reaction efficiency and reduce waste. Phase-transfer catalysts, for example, can enhance the rate of nucleophilic fluorination reactions, allowing for milder reaction conditions and potentially reducing the formation of byproducts.

Furthermore, developing one-pot or continuous flow processes can minimize waste and energy consumption compared to traditional batch processes. researchgate.net

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Solvents | Employing water for sulfonation reactions. |

| Catalysis | Using phase-transfer catalysts for fluorination. |

| Process Intensification | Developing continuous flow synthesis methods. |

Microfluidic Techniques in Chemical Synthesis of Related Compounds

Microfluidic technology, which involves conducting chemical reactions in small, continuous-flow reactors, offers several advantages for the synthesis of organofluorine compounds. These advantages include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially when dealing with highly reactive or hazardous reagents.

The synthesis of some organofluorine compounds has been successfully demonstrated using microreactors. For example, fluorination reactions that are highly exothermic and difficult to control in batch reactors can be performed more safely and efficiently in a microfluidic setup. The large surface-area-to-volume ratio in microchannels allows for rapid heat dissipation, preventing thermal runaways.

While the specific application of microfluidics to the synthesis of this compound is not widely reported, the technology holds promise for improving the synthesis of this and related compounds by offering better control and potentially higher yields and purity.

Mechanistic Investigations of this compound Reactivity

The study of this compound offers a window into the intricate world of enzyme inhibition and the fundamental principles of organic reaction mechanisms. This article delves into the specific interactions of this compound with methyl-coenzyme M reductase, a key enzyme in methanogenesis, and explores the broader context of its reactivity through the lens of general organic chemistry.

Mechanistic Investigations of 3 Fluoropropanesulfonate Reactivity

Enzyme Inhibition Mechanisms: Focus on Methyl-Coenzyme M Reductase (MCR)

Methyl-coenzyme M reductase (MCR) is the central enzyme in the final step of methane (B114726) biosynthesis by methanogenic archaea. libretexts.org Its active site contains a unique nickel-containing porphinoid cofactor, F430, which is crucial for catalysis. wikipedia.org The enzyme's complex catalytic cycle has been a subject of intense research, and the use of substrate analogs and inhibitors, such as 3-fluoropropanesulfonate, has been instrumental in probing its mechanism.

Interaction with Nickel-Containing Cofactors (e.g., Coenzyme F430)

This compound has been identified as an inhibitor of MCR, with an apparent inhibition constant (Ki) of less than 50 μM. mdpi.comnih.govresearchgate.net Studies using electron paramagnetic resonance (EPR) spectroscopy have shown that in its active state, the nickel in coenzyme F430 exists in the Ni(I) oxidation state, giving rise to characteristic EPR signals known as MCR-red1 and MCR-red2. mdpi.comnih.gov Upon introduction of this compound, these signals are converted to a new axial Ni(I) signal. nih.gov This is a significant finding, as it is identical to the signal induced by the potent inhibitor 3-bromopropanesulfonate (B1229281). nih.gov

The induction of this new signal without a change in the nickel's oxidation state suggests that the inhibition mechanism does not involve a redox reaction with the nickel center. mdpi.comnih.gov Instead, it is indicative of the formation of a stable enzyme-inhibitor complex where the this compound molecule is bound in or near the active site, perturbing the electronic environment of the Ni(I) center in coenzyme F430. mdpi.comnih.gov The fact that this compound, 3-bromopropanesulfonate, and 3-iodopropanesulfonate all induce an identical EPR signal, despite the different nuclear spins of the halogen atoms, further suggests that there is no direct, close interaction between the halogen atom and the nickel ion. nih.govresearchgate.net

It is important to note, however, that some researchers have raised concerns about the purity of the this compound used in these early studies. masterorganicchemistry.comresearchgate.net It has been suggested that the observed inhibitory effects and the induced EPR signal could be due to contamination with trace amounts of the much more potent inhibitor, 3-bromopropanesulfonate, from which it was synthesized. masterorganicchemistry.comresearchgate.net

Role of Substrate Analogs in Elucidating Enzyme Catalysis

Substrate analogs are invaluable tools in enzymology for trapping enzyme-substrate complexes, identifying key active site residues, and elucidating reaction mechanisms. In the study of MCR, halogenated alkanesulfonates, including this compound, serve as analogs of the natural substrate, methyl-coenzyme M (CH₃-S-CoM). datapdf.com By comparing the binding and inhibitory effects of a series of these analogs, researchers can infer the structural and electronic requirements for substrate recognition and catalysis.

The inhibitory potency of halogenated propanesulfonates varies with the halogen substituent, with the apparent Ki values following the order: 3-bromopropanesulfonate (0.05 μM) > 3-iodopropanesulfonate (< 1 μM) > this compound (< 50 μM). nih.gov This trend provides insights into the nature of the binding pocket and the forces that govern the interaction between the inhibitor and the enzyme.

The table below summarizes the apparent inhibition constants for various halogenated substrate analogs of MCR.

| Inhibitor | Apparent Ki (μM) |

| 3-Bromopropanesulfonate | 0.05 |

| 3-Iodopropanesulfonate | < 1 |

| 7-Bromoheptanoylthreonine phosphate | 5 |

| This compound | < 50 |

Data sourced from Rospert et al., 1992. nih.gov

Radical Intermediates and Reaction Pathways

The catalytic cycle of MCR is believed to involve radical intermediates. datapdf.com While there is no direct evidence of radical formation involving this compound, studies with other halogenated analogs, such as bromoethanesulfonate, have led to the detection of radical species. datapdf.com These findings support a mechanistic framework where the Ni(I) center of coenzyme F430 can initiate radical chemistry.

Two primary competing mechanisms have been proposed for MCR catalysis. One involves a nucleophilic attack of Ni(I) on the methyl group of methyl-S-CoM to form a methyl-Ni(III) intermediate. The other proposes a homolytic cleavage of the C-S bond to generate a methyl radical and a Ni(II)-thiolate species. The use of substrate analogs that can form stable intermediates or radical species helps to dissect these potential pathways. The formation of a stable Ni(I)-inhibitor complex with this compound, without evidence of Ni(I) oxidation, might suggest a pathway that does not necessarily proceed through a formal Ni(III) state upon initial binding of this particular inhibitor.

General Organic Reaction Mechanisms Involving Fluorinated Sulfonates

The reactivity of this compound in a non-enzymatic context is governed by the interplay of the C-F bond and the sulfonate group. The sulfonate is an excellent leaving group, while the fluorine atom exerts a strong electron-withdrawing inductive effect.

Nucleophilic Processes

Alkyl sulfonates are highly effective substrates for nucleophilic substitution reactions (Sₙ2) because the sulfonate anion is a very stable, weak base, and therefore an excellent leaving group. masterorganicchemistry.com The reactivity of alkyl sulfonates is comparable to that of alkyl halides. researchgate.net In the case of this compound, a nucleophile can attack the carbon atom bearing the fluorine (C-3) or the carbon atom bearing the sulfonate group (C-1).

Attack at C-1 would lead to the displacement of the propanesulfonate group. The rate of this reaction would be influenced by the steric hindrance and the nature of the nucleophile. The fluorine atom at the 3-position would exert an electron-withdrawing effect, which could slightly decrease the nucleophilicity of the sulfonate oxygen atoms, but its impact on the leaving group ability of the entire sulfonate group is likely to be minimal.

Nucleophilic attack at the carbon bearing the fluorine atom (C-3) is also a possibility, leading to the displacement of the fluoride (B91410) ion. However, the carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoride a poor leaving group under normal Sₙ2 conditions. For a nucleophilic attack to displace fluoride, significant activation of the C-F bond would be required, for instance, through the use of strong Lewis acids or under specific catalytic conditions.

Dissociation Pathways

The primary dissociation pathway for this compound in a chemical (non-enzymatic) context would involve the heterolytic cleavage of the carbon-oxygen bond of the sulfonate ester, should it be esterified. As a free sulfonate anion, it is quite stable. If protonated to form 3-fluoropropanesulfonic acid, it would be a strong acid, readily dissociating to the sulfonate anion and a proton.

The C-S bond in the sulfonate group is generally very stable and not prone to dissociation. Similarly, the C-F bond is highly resistant to homolytic cleavage due to its high bond dissociation energy. Dissociation of the C-F bond would likely require high energy input, such as photolysis or radical-initiated processes.

In the context of MCR inhibition, the "dissociation" of the inhibitor from the enzyme is a key parameter (related to the Ki value). The tight binding of this compound, as indicated by its low micromolar Ki, suggests a slow dissociation rate from the active site of the enzyme.

Proton Transfer Dynamics

Proton transfer is a fundamental reaction in chemistry. mdpi.com In the context of this compound, the acidity of the protons on the carbon backbone would be influenced by the electron-withdrawing effects of both the fluorine atom and the sulfonate group.

The presence of the highly electronegative fluorine atom at the 3-position is expected to increase the acidity of the protons on the α- and β-carbons (C2 and C3, respectively) compared to a non-fluorinated alkanesulfonate. This is due to the inductive effect (-I) of fluorine, which polarizes the C-H bonds, making the protons more susceptible to abstraction by a base.

Computational studies on other fluorinated organic molecules have shown that fluorination can significantly impact physicochemical properties, including acidity. nih.gov A hypothetical study of this compound could involve computational modeling, such as Density Functional Theory (DFT) calculations, to predict the pKa values of the different protons and to map the potential energy surface for proton transfer reactions with various bases.

Table 1: Predicted Relative Acidity of Protons in this compound

| Proton Position | Predicted Relative Acidity | Rationale |

| C2-H | Higher | Inductive effect of the sulfonate group. |

| C3-H | Moderate | Inductive effect of the fluorine atom. |

This table is based on theoretical principles and not on experimental data.

Rearrangement Phenomena

While no documented rearrangement reactions of this compound have been found, potential rearrangement pathways could be hypothesized based on the reactivity of similar halogenated compounds. Skeletal rearrangements can be promoted under certain conditions, such as in the presence of strong acids or Lewis acids. figshare.com

One could speculate on the possibility of a fluoride-ion-induced rearrangement, although this is less common for C-F bonds due to their high bond strength. More plausible would be rearrangements following the formation of a carbocation intermediate, for instance, through the loss of a leaving group under specific reaction conditions. However, the stability of such an intermediate would be a critical factor.

Electrophilic and Radical Mechanisms

The carbon backbone of this compound is generally electron-deficient due to the presence of two strong electron-withdrawing groups (fluoro and sulfonate). This makes it an unlikely candidate for electrophilic attack. youtube.com Conversely, it could potentially act as an electrophile itself at the carbon atoms, reacting with strong nucleophiles.

Radical reactions, however, represent a plausible area of reactivity for this compound. masterorganicchemistry.comyoutube.com Free radical reactions are typically initiated by homolytic cleavage of a bond, which can be induced by heat or UV light. youtube.comyoutube.com In the case of this compound, the C-H bonds could be susceptible to radical abstraction.

A hypothetical radical reaction could be initiated by a radical species (R•), which abstracts a hydrogen atom from the carbon chain to form a new radical. The stability of the resulting carbon-centered radical would influence the regioselectivity of this abstraction.

Table 2: Hypothetical Radical Abstraction from this compound

| Reaction Step | Description |

| Initiation | Formation of an initial radical species (e.g., from a radical initiator). |

| Propagation | The initial radical abstracts a hydrogen atom from this compound, forming a fluoropropanesulfonate radical. This radical could then react with another molecule. |

| Termination | Two radical species combine to form a stable, non-radical product. |

This table outlines the general steps of a radical reaction and is not based on specific experimental findings for this compound.

Further experimental and computational research is necessary to elucidate the actual mechanistic pathways governing the reactivity of this compound.

Advanced Analytical Methodologies for 3 Fluoropropanesulfonate Characterization

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are indispensable for probing the molecular structure and electronic environment of 3-Fluoropropanesulfonate. While some techniques are theoretically applicable, their practical use depends on the specific properties of the molecule.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.chwikipedia.org The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it investigates the magnetic moments of electrons instead of atomic nuclei. wikipedia.org EPR spectroscopy is a powerful tool for studying organic and inorganic radicals, transition metal complexes, and other paramagnetic species. researchgate.netlibretexts.org

For this compound, which in its ground state is a diamagnetic molecule without unpaired electrons, EPR spectroscopy is not a directly applicable technique for its characterization. The technique requires the presence of at least one unpaired electron to generate a signal. ethz.chresearchgate.net Therefore, direct analysis of this compound by EPR would not yield a spectrum. However, if this compound were to be involved in a reaction that generates a radical species, for instance, through oxidation or radiation-induced homolytic bond cleavage, EPR could then be utilized to detect and characterize the resulting paramagnetic intermediate.

Electron-Nuclear Double Resonance (ENDOR) spectroscopy is an advanced technique that combines the principles of EPR and NMR. nih.gov It is used to measure the hyperfine interactions between an unpaired electron and nearby magnetic nuclei, providing precise information about the molecular and electronic structure of paramagnetic species. nih.govwikipedia.org ENDOR enhances the resolution of EPR by allowing for the measurement of small hyperfine couplings that may not be resolved in the conventional EPR spectrum. libretexts.orgcopernicus.org

Similar to EPR, the application of ENDOR spectroscopy to this compound is contingent on the presence of an unpaired electron. nih.gov As a diamagnetic molecule, this compound would not be directly amenable to ENDOR analysis. The technique would only become relevant if this compound were converted into a paramagnetic derivative or radical, in which case ENDOR could provide detailed information about the coupling between the unpaired electron and the fluorine and hydrogen nuclei within the molecule. rsc.org

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. unical.itxrayabsorption.org XAS is element-specific and can be applied to samples in various forms, including solids, liquids, and gases. The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.org XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the distances, coordination number, and species of the atoms immediately surrounding the absorbing atom. unical.it

In the context of this compound, XAS could theoretically be used to probe the local environment of the sulfur or oxygen atoms. For instance, by tuning the X-ray energy to the sulfur K-edge, it would be possible to gain information about the oxidation state of the sulfur (which is +6 in a sulfonate group) and the S-O and S-C bond lengths. Similarly, probing the oxygen K-edge could provide insights into the O-S bonding. The fluorine K-edge could also be investigated to understand its local environment. However, the application of XAS to a relatively simple and light-element-containing molecule like this compound is not common, as other techniques like NMR and mass spectrometry are often more straightforward for structural elucidation. XAS is more frequently employed for the study of metal complexes and materials. researchgate.netresearchgate.netmdpi.com

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field applied parallel to the direction of light propagation. wikipedia.org MCD spectroscopy is particularly sensitive to the electronic structure of systems with degenerate or near-degenerate electronic states, making it a powerful tool for studying paramagnetic species. wikipedia.orgrsc.orgnih.gov

As with EPR and ENDOR, MCD is most informative when applied to paramagnetic systems. Since this compound is a diamagnetic molecule, its MCD spectrum would be expected to be weak and primarily consist of "A" and "B" terms, which are generally less informative than the temperature-dependent "C" terms observed for paramagnetic species. wikipedia.org Therefore, MCD is not a primary technique for the structural characterization of this compound in its ground state.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used analytical techniques for the structural elucidation of organic compounds. For this compound, both ¹⁹F and ¹H NMR would provide crucial information.

¹⁹F NMR Spectroscopy: The fluorine-19 nucleus has a spin of 1/2 and a natural abundance of 100%, making it highly sensitive for NMR analysis. slideshare.netwikipedia.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, making it very sensitive to the local electronic environment. slideshare.net For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of the alkyl fluoride (B91410) environment. The signal would be split into a triplet due to coupling with the two adjacent protons on the same carbon atom (²JHF), and potentially a triplet of triplets due to coupling with the two protons on the adjacent carbon (³JHF).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms in a molecule. youtube.comdocbrown.infodocbrown.info For this compound, three distinct proton signals would be expected. The protons on the carbon adjacent to the fluorine atom would appear as a triplet of doublets due to coupling with the adjacent methylene (B1212753) group and the fluorine atom. The protons on the carbon adjacent to the sulfonate group would appear as a triplet. The protons on the central carbon would show a more complex splitting pattern, appearing as a multiplet due to coupling with the protons on both adjacent carbons.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) |

| ¹⁹F | -200 to -220 | Triplet of Triplets | ²JHF, ³JHF |

| ¹H (CH₂ F) | 4.0 - 4.5 | Triplet of Doublets | ²JHH, ²JHF |

| ¹H (CH₂ CH₂F) | 2.0 - 2.5 | Multiplet | ²JHH, ³JHH |

| ¹H (CH₂ SO₃⁻) | 3.0 - 3.5 | Triplet | ³JHH |

| Note: Expected values are estimates based on typical ranges for similar functional groups. |

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of this compound.

Chromatographic Separation: Due to its polar and ionic nature, this compound is well-suited for analysis by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column could be used with an aqueous mobile phase, potentially with an ion-pairing agent to improve retention and peak shape. The use of a hydrophilic interaction liquid chromatography (HILIC) column would be another viable option. Gas chromatography (GC) would likely require derivatization of the sulfonate group to increase its volatility.

Mass Spectrometric Detection: Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, enabling its identification. nih.gov For this compound, electrospray ionization (ESI) in negative ion mode would be the most suitable technique, as it would readily deprotonate the sulfonic acid to form the [M-H]⁻ ion. scilit.com High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition.

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. scilit.com For the [M-H]⁻ ion of this compound, characteristic fragment ions would be expected from the loss of SO₃ or other neutral losses, providing further structural confirmation.

| Technique | Expected Ion (m/z) | Expected Fragment Ions (m/z) |

| ESI-MS (Negative) | [M-H]⁻ | Loss of SO₃, loss of HSO₃ |

| HRMS | Precise mass of [C₃H₆FO₃S]⁻ | N/A |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly tandem mass spectrometry (MS/MS), stands as a primary technique for the analysis of this compound. nih.gov This method offers a powerful combination of physical separation and highly selective mass-based detection.

As an ultrashort-chain per- and polyfluoroalkyl substance (PFAS), this compound is highly polar. This characteristic presents a challenge for retention on traditional reversed-phase (RP) chromatographic columns, such as C18 columns. restek.comchromatographyonline.com Consequently, specialized chromatographic strategies are often required for effective separation from matrix components. Methodologies may employ modified RP chromatography or alternative approaches like the use of hybrid hydrophilic interaction chromatography (HILIC)–ion exchange columns, which provide enhanced retention for very polar compounds. chromatographyonline.com

For the analysis of aqueous samples, a direct injection or "dilute-and-shoot" approach is frequently utilized, simplifying sample preparation. restek.comchromatographyonline.com Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is the standard for sulfonated compounds, as it efficiently generates the deprotonated molecule [M-H]⁻. Detection is typically performed using a triple quadrupole mass spectrometer, which operates in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition, providing exceptional selectivity and sensitivity.

Detailed research findings for analogous ultrashort-chain sulfonates demonstrate the robustness of this technique. For instance, a direct injection LC-MS/MS method can be developed for the simultaneous analysis of numerous PFAS, including C3 compounds like perfluoropropane sulfonate (PFPrS), which serves as a close analytical proxy for this compound. restek.com

Below are typical parameters for an LC-MS/MS method applicable to the analysis of this compound.

Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis Data based on methods for analogous C3 perfluoroalkane sulfonates. restek.com

| Parameter | Value/Description | |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., Raptor C18) or Hybrid HILIC-Ion Exchange |

| Mobile Phase A | Water with Ammonium Acetate (B1210297) buffer | |

| Mobile Phase B | Methanol or Acetonitrile | |

| Flow Rate | 0.4 - 0.6 mL/min | |

| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | |

| Precursor Ion [M-H]⁻ | Specific m/z for this compound | |

| Product Ion | Characteristic fragment ion (e.g., SO₃⁻) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for volatile and thermally stable compounds. However, this compound, as a salt, is non-volatile and cannot be analyzed directly by this method. To make it amenable to GC analysis, a chemical derivatization step is mandatory. agriculturejournals.cznih.gov This process converts the polar, non-volatile sulfonate into a more volatile and thermally stable derivative.

The derivatization strategy typically targets the sulfonate functional group. Various reagents can be employed for this purpose, selected based on their reactivity and the properties of the resulting derivative. For example, reagents like phenylboronic acid (PBA) are used to derivatize diols, while agents like heptafluorobutyrylimidazole (HFBI) are used for compounds with active hydrogens. agriculturejournals.cznih.gov For a sulfonate, an esterification reaction would be a common approach.

The general workflow involves:

Reaction: The sample containing this compound is reacted with a derivatizing agent under specific conditions (e.g., temperature, solvent) to form a stable, volatile ester.

Extraction: The resulting derivative is extracted from the reaction mixture into a non-polar solvent suitable for GC injection.

Analysis: The extract is injected into the GC-MS system. The derivative is separated from other components on a capillary column and subsequently detected by the mass spectrometer, which provides both quantitative data and structural information based on its fragmentation pattern.

While specific, validated derivatization methods for this compound are not widely documented in the literature, the principles are well-established from the analysis of other polar and ionic compounds. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an exceptionally well-suited technique for the analysis of small, highly charged molecules like this compound. openchemicalengineeringjournal.comresearchgate.net This method combines the high separation efficiency of CE, based on the differential migration of ions in an electric field, with the definitive identification capabilities of mass spectrometry. nih.gov

In a typical CE-MS setup for an anion like this compound, a fused-silica capillary is filled with a background electrolyte (BGE) solution. researchgate.net The choice of BGE is critical; for anions, a buffer with a pH that ensures the analyte is in its deprotonated (anionic) form is used. The application of a high voltage across the capillary induces the migration of ions. As an anion, this compound would migrate toward the anode. By manipulating the electroosmotic flow (EOF), all species can be directed toward the mass spectrometer inlet.

The coupling of CE to MS is most commonly achieved using an electrospray ionization (ESI) interface. nih.gov A sheath liquid is often employed to provide a stable electrical connection and to optimize the spray conditions for efficient ionization. The mass spectrometer then detects the ions, providing mass-to-charge ratio information that confirms the identity of the compound. CE-MS offers advantages such as very low sample volume requirements (nanoliter scale) and rapid analysis times. researchgate.net

Table 2: Typical Capillary Electrophoresis-Mass Spectrometry Parameters General parameters applicable for the analysis of small anions. researchgate.net

| Parameter | Value/Description | |

|---|---|---|

| Capillary Electrophoresis | Capillary | Uncoated or Coated Fused-Silica |

| Background Electrolyte (BGE) | Ammonium acetate or formate (B1220265) buffer (e.g., pH 10 for anions) | |

| Separation Voltage | 20 - 30 kV | |

| Injection Mode | Hydrodynamic or Electrokinetic | |

| Mass Spectrometry | Interface | Sheath-Liquid ESI Interface |

| Ionization Mode | Negative ESI | |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

Integrated Analytical Platforms and Hyphenated Techniques

The analytical methodologies described above—HPLC-MS, GC-MS, and CE-MS—are themselves prime examples of "hyphenated techniques." This term refers to the powerful combination of a separation method with a spectroscopic detection method, which provides a multi-dimensional analysis of complex samples. nih.gov The objective is to leverage the strengths of each individual technique to achieve a level of analytical detail not possible with either alone.

Further integration leads to even more powerful analytical platforms. For instance, in the context of complex environmental or biological samples where numerous fluorinated compounds may be present, more advanced hyphenated systems can be deployed.

Two-Dimensional Liquid Chromatography (2D-LC or LCxLC): This technique uses two different columns with orthogonal separation mechanisms (e.g., reversed-phase and HILIC) to dramatically increase peak capacity and resolve target analytes from complex matrix interferences. When coupled to high-resolution mass spectrometry (HRMS), LCxLC-HRMS provides an exceptionally powerful tool for both targeted quantification and non-targeted screening of compounds like this compound and its isomers or degradation products. researchgate.net

HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS/MS): This is a specialized platform for non-targeted analysis of heteroatom-containing compounds. For organofluorine compounds, HPLC is coupled to an ICP-MS/MS system configured for fluorine-specific detection. sigmaaldrich.com The ICP-MS acts as a fluorine detector, flagging any eluting compound that contains fluorine. This signal can then trigger collection of the fraction or a parallel analysis by ESI-MS to identify the molecular formula and structure of the unknown fluorine-containing compound. This platform is invaluable for discovering novel fluorinated substances in a sample without prior knowledge of their structure. sigmaaldrich.com

These integrated platforms represent the cutting edge of analytical science, providing the comprehensive characterization capabilities necessary to address the challenges posed by emerging contaminants like this compound.

Biochemical Pathways and Metabolic Studies

Biochemical Interactions of 3-Fluoropropanesulfonate in Cellular Systems

The interaction of any compound with cellular machinery is fundamental to understanding its biological effect. This includes its potential to act as a substrate analog for enzymes or to modulate their activity through allosteric mechanisms.

Enzyme-Substrate Analog Interactions and Kinetics

There is currently no specific data in the scientific literature detailing the interaction of this compound as a substrate analog with any known enzyme. The study of enzyme kinetics, which involves measuring reaction rates to determine parameters like the Michaelis constant (K_m) and catalytic rate (k_cat), has not been reported for this compound.

While research on other fluorinated compounds has shown that the introduction of fluorine can significantly alter the electronic properties of a molecule and influence its binding to enzyme active sites, such studies have not been extended to this compound. nih.gov The fluorine atom's high electronegativity can impact the acidity of nearby protons and the polarity of bonds, which are critical for enzyme-substrate recognition and catalysis. fluoridealert.org However, without experimental data, any potential interactions remain speculative.

Allosteric Modulation and Conformational Dynamics of Target Enzymes

Allosteric modulation, where a compound binds to a site on an enzyme other than the active site to alter its activity, is a key regulatory mechanism in cells. The conformational dynamics of an enzyme, or how its three-dimensional shape changes over time, are often central to this process.

Presently, there are no published studies investigating the potential of this compound to act as an allosteric modulator. Research into how fluorinated compounds might influence the conformational dynamics of enzymes is a specialized field, and such analyses have not been performed for this compound.

Investigating the Metabolic Fate and Transformation Pathways of Fluorinated Compounds

The metabolism of a compound, including its absorption, distribution, transformation, and excretion, is crucial for determining its biological activity and persistence. For fluorinated compounds, the strength of the carbon-fluorine bond often presents a challenge for metabolic enzymes. researchgate.net

Enzyme-Mediated Biotransformations

Detailed pathways for the enzyme-mediated biotransformation of this compound have not been elucidated. In studies of other short-chain perfluoroalkyl substances (PFAS), the sulfonate group can be a target for enzymatic cleavage. For instance, alkanesulfonate monooxygenase has been identified as an enzyme capable of desulfonating certain fluorotelomer sulfonic acids, which is often a critical step before the degradation of the carbon chain can proceed. nih.gov However, it is unknown if this compound can serve as a substrate for this or any other desulfonating enzyme.

Isotope Labeling and Tracing in Metabolic Flux Analysis

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds in cellular systems. By replacing one or more atoms of a molecule with their heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can follow the compound and its metabolites through various biochemical pathways.

To date, no studies have been published that utilize isotope-labeled this compound to conduct metabolic flux analysis. Such studies would be invaluable in identifying its metabolic products and understanding the pathways involved in its potential breakdown or transformation.

Role of Specific Enzyme Systems in Fluorinated Compound Metabolism

While the specific enzymes that may metabolize this compound are unknown, research on other fluorinated compounds points to several enzyme families that could potentially be involved. Cytochrome P450 enzymes, for example, are known to be involved in the metabolism of a wide variety of xenobiotics. nih.gov Additionally, various dehalogenases and oxygenases are capable of cleaving carbon-halogen bonds, although the carbon-fluorine bond is particularly stable and often resistant to such enzymatic action. nih.govnih.gov

Studies on the degradation of other per- and polyfluoroalkyl substances have highlighted the importance of microbial consortia, which can possess a wider range of enzymatic machinery to break down these persistent compounds. researchgate.net Whether this compound is susceptible to microbial degradation remains an open question.

Comparative Biochemical Studies with Related Fluorinated Sulfonates

Research into the biochemical effects of this compound has often involved comparative studies with other halogenated sulfonates to understand structure-activity relationships, particularly concerning their interaction with the enzyme methyl-coenzyme M reductase (MCR). MCR is a key enzyme in the metabolic pathway of methanogenic archaea, catalyzing the final step in methane (B114726) formation. nih.gov Halogenated sulfonates are known for their inhibitory effects on this enzyme.

Studies have focused on comparing this compound with its bromo and iodo analogs, namely 3-Bromopropanesulfonate (B1229281) (BrPrSO₃) and 3-Iodopropanesulfonate. These compounds are structurally similar, differing only in the halogen substituent at the 3-position. This allows for a direct assessment of how the nature of the halogen atom influences the inhibitory potency against MCR.

Detailed Research Findings:

A primary method for investigating the interaction between these inhibitors and MCR is Electron Paramagnetic Resonance (EPR) spectroscopy. The active form of MCR contains a nickel porphinoid coenzyme F430, with the nickel in the +1 oxidation state (Ni(I)), which is EPR-active. nih.gov

Research has shown that this compound, 3-Bromopropanesulfonate, and 3-Iodopropanesulfonate all act as inhibitors of MCR. nih.govmurdoch.edu.au Their primary mechanism of inhibition involves interaction with the Ni(I) center of the F430 cofactor. Upon introduction of these halogenated sulfonates, the native EPR signals of the active enzyme (MCR-red1 and MCR-red2) are converted into a new, distinct axial Ni(I) signal. nih.gov A significant finding is that the EPR signal induced by this compound is identical to the one produced by 3-Bromopropanesulfonate. nih.govacs.orgacs.orgresearchgate.net

This observation is particularly noteworthy because the nuclear spins of fluorine (I = 1/2), bromine (I = 3/2), and iodine (I = 5/2) are different. nih.gov The fact that these different halogens produce an identical EPR signal strongly suggests that the inhibition mechanism does not involve a close, direct interaction or bonding between the halogen atom itself and the Ni(I) center of the enzyme. nih.govacs.orgacs.orgresearchgate.net

While the qualitative effect on the EPR spectrum is the same, the quantitative inhibitory potency, measured by the apparent inhibition constant (Ki), varies significantly among these compounds. 3-Bromopropanesulfonate is the most potent inhibitor in this series, followed by 3-Iodopropanesulfonate, and then this compound. nih.govresearchgate.net

The following interactive table summarizes the comparative inhibitory potency of this compound and its related halogenated analogs against Methyl-Coenzyme M Reductase.

| Compound | Apparent Inhibition Constant (Ki) | Reference |

|---|---|---|

| 3-Bromopropanesulfonate | 0.05 µM | nih.gov |

| 3-Iodopropanesulfonate | < 1 µM | nih.gov |

| This compound | < 50 µM | nih.govacs.orgacs.orgresearchgate.netresearchgate.net |

These comparative studies underscore that while the fundamental mechanism of inducing a conformational or electronic change in the Ni(I) center of MCR is shared among these halogenated sulfonates, the electronegativity and size of the halogen atom significantly modulate the compound's inhibitory strength.

Theoretical and Computational Chemistry of 3 Fluoropropanesulfonate

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are fundamental to understanding the energetics of reactions involving 3-fluoropropanesulfonate. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. This allows for the precise calculation of energy differences between reactants, products, and transition states, which are critical for determining reaction feasibility and rates.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT is particularly valuable for studying the reaction energetics of molecules like this compound due to its balance of computational cost and accuracy.

DFT can be applied to investigate various potential reactions, such as nucleophilic substitution or elimination at the fluorine-bearing carbon. For instance, calculations can determine the activation energy (ΔE‡) and reaction energy (ΔEr) for competing pathways. A hypothetical reaction could involve the substitution of the fluoride (B91410) ion by a nucleophile (e.g., hydroxide). DFT would be used to model the starting materials (this compound and hydroxide), the transition state, and the final products. The computed energy profile reveals the kinetic and thermodynamic favorability of the reaction.

Computational studies on analogous fluorinated sulfones and sulfur fluoride exchange reactions demonstrate that DFT can effectively estimate the energy barriers for such transformations. iaea.orgnih.gov For this compound, DFT could be used to explore its oxidation stability or its potential as a reactant in "click chemistry" type reactions. nih.gov The calculations would involve optimizing the geometry of the transition state and confirming it by identifying a single imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.comscm.com

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound This table presents hypothetical data for illustrative purposes, showing the types of results generated from DFT calculations.

| Parameter | Reactants | Transition State | Products |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +25.8 | -10.2 |

| Description | Initial state of this compound and a nucleophile. | Highest energy point along the reaction coordinate. | Final state after the reaction is complete. |

While DFT provides a static picture of a reaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the atomic motions of molecules over time. MD simulations are based on classical mechanics, where the forces between atoms are calculated using a force field.

For this compound, MD simulations can be used to study its behavior in a solvent, such as water. These simulations can reveal how the molecule diffuses, how it is solvated, and how its conformation changes over time. arxiv.orgnih.gov By tracking the trajectories of thousands of molecules, MD can provide insights into macroscopic properties derived from molecular behavior.

In the context of reaction energetics, MD can be used to sample the conformational space of the reactants before a reaction occurs. This is particularly important for flexible molecules like this compound. Furthermore, advanced MD techniques can be combined with quantum mechanics (QM/MM methods) to simulate a chemical reaction within a large, dynamic environment like a solvent box or a protein active site, providing a more realistic model than gas-phase DFT calculations alone. nih.gov

In Silico Modeling of Enzyme-Inhibitor Interactions

In silico modeling is a critical tool for predicting and understanding how a small molecule like this compound might interact with a biological target, such as an enzyme. These computational techniques are essential in drug discovery and chemical biology.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is used to predict the binding affinity and mode of interaction between a ligand and an enzyme's active site.

If this compound were being investigated as a potential enzyme inhibitor, docking studies would be a first step. A potential target could be an enzyme that processes sulfated molecules or is susceptible to inhibition by organofluorine compounds. The process involves preparing a 3D structure of the target enzyme and then using a docking algorithm to fit the 3D structure of this compound into the active site. The program then scores the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. mdpi.com

The results can identify key amino acid residues that interact with the sulfonate group, the alkyl chain, or the fluorine atom. Studies on how fluorine is recognized in enzyme active sites show that it can participate in unique non-covalent interactions, which can be crucial for binding selectivity. nih.gov Docking can thus guide the design of more potent and selective inhibitors.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target This table presents hypothetical data for illustrative purposes, showing typical outputs from a molecular docking study.

| Parameter | Value | Description |

|---|---|---|

| Binding Energy (kcal/mol) | -6.5 | Estimated free energy of binding; more negative values indicate stronger binding. |

| Predicted Inhibition Constant (Ki, µM) | 15.2 | Predicted concentration required to inhibit 50% of enzyme activity. |

| Key Interacting Residues | Arg120, Lys34, Ser105 | Amino acids in the active site forming hydrogen bonds or electrostatic interactions with the ligand. |

| Interactions | Hydrogen bond with sulfonate group; Halogen bond with fluorine atom. | Specific non-covalent interactions stabilizing the enzyme-inhibitor complex. |

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.

For this compound, the key degrees of freedom are the rotations around the C-C single bonds. The presence of the electronegative fluorine atom and the bulky sulfonate group significantly influences its conformational preferences. Computational methods, particularly quantum chemical calculations, can be used to perform a systematic scan of the potential energy surface by rotating the dihedral angles.

Studies on analogous 1,3-difluorinated alkanes show that the relative orientation of the C-F bonds has a profound impact on conformational stability, and this effect is highly dependent on the polarity of the environment. semanticscholar.org For this compound, calculations would likely reveal several low-energy conformers (e.g., anti vs. gauche). The relative populations of these conformers can be predicted using the Boltzmann distribution. Understanding which conformation is dominant in an aqueous biological environment is crucial, as this is the shape that will interact with a target enzyme. semanticscholar.orgfigshare.com

Prediction of Reactivity and Mechanistic Pathways through Computational Approaches

Computational chemistry provides powerful tools for predicting the intrinsic reactivity of a molecule and for elucidating complex reaction mechanisms. nih.gov For this compound, these methods can predict which parts of the molecule are most likely to engage in chemical reactions.

One common approach is to analyze the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of the HOMO indicate where the molecule is most likely to donate electrons (nucleophilic sites), while the LUMO indicates where it is most likely to accept electrons (electrophilic sites). The HOMO-LUMO energy gap is a general indicator of the molecule's kinetic stability.

Another tool is the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface. This map reveals electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, providing a clear guide to where electrostatic interactions and reactions are likely to occur.

For predicting mechanistic pathways, computational methods can be used to map out the entire potential energy surface for a reaction. nih.gov This involves locating all reactants, products, intermediates, and transition states. By comparing the energy barriers of competing pathways (e.g., substitution vs. elimination), researchers can predict the major products of a reaction under given conditions. This approach is invaluable for understanding how a molecule like this compound might be metabolized in a biological system or how it might degrade in the environment. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Data

In the absence of extensive experimental data, computational methods provide a powerful alternative for predicting the biological activity of molecules and for guiding the synthesis of more potent and selective analogs. For this compound, a comprehensive understanding of its structure-activity relationship (SAR) can be developed through various computational techniques. These studies aim to correlate the three-dimensional structure and physicochemical properties of the molecule with its (hypothesized) biological activity. This approach, often termed Quantitative Structure-Activity Relationship (QSAR), is a cornerstone of modern drug discovery and chemical biology.

A hypothetical SAR study of this compound would begin with the creation of a dataset of structurally related analogs. Modifications would be systematically introduced to the parent structure of this compound. These modifications could include altering the position of the fluorine atom (e.g., to the 1- or 2-position of the propane (B168953) chain), substituting the fluorine with other halogens, or modifying the length of the alkyl chain.

For each of these analogs, a range of molecular descriptors would be calculated using computational chemistry software. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges, the energies of the frontier molecular orbitals (HOMO and LUMO), and the dipole moment. The highly electronegative fluorine atom in this compound significantly influences these properties.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These describe the molecule's affinity for nonpolar environments. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once these descriptors are calculated for a series of this compound analogs, a mathematical model is developed to correlate them with a hypothetical biological activity. This model can take the form of a multiple linear regression equation or more complex machine learning algorithms.

A hypothetical QSAR model for a series of this compound analogs might reveal, for instance, that the biological activity is positively correlated with the electronegativity of the substituent at the 3-position and negatively correlated with the molecular volume. This would suggest that smaller, more electron-withdrawing groups at this position enhance the desired activity.

The insights gained from such a computational SAR study are invaluable for the rational design of new compounds. By predicting the activity of virtual compounds before their synthesis, researchers can prioritize the most promising candidates, thereby saving significant time and resources.

To illustrate the potential findings of a computational SAR study on this compound, a hypothetical dataset and the resulting QSAR model are presented below. In this scenario, the biological activity is assumed to be related to the inhibition of a specific enzyme.

| Analog | Modification | Calculated logP | Molecular Volume (ų) | LUMO Energy (eV) | Predicted IC₅₀ (µM) |

|---|---|---|---|---|---|

| 1 | This compound | -1.25 | 105.2 | -0.85 | 15.2 |

| 2 | 3-Chloropropanesulfonate | -0.98 | 110.5 | -1.02 | 12.8 |

| 3 | 3-Bromopropanesulfonate (B1229281) | -0.85 | 114.8 | -1.15 | 11.5 |

| 4 | 2-Fluoropropanesulfonate | -1.30 | 105.1 | -0.79 | 18.9 |

| 5 | 4-Fluorobutanesulfonate | -1.10 | 118.6 | -0.88 | 22.4 |

From this hypothetical data, a QSAR model could be generated. For example, a multiple linear regression analysis might yield the following equation:

Predicted IC₅₀ = 25.8 + (2.5 * logP) + (0.1 * Molecular Volume) - (8.7 * LUMO Energy)

Applications in Chemical and Biochemical Research

3-Fluoropropanesulfonate as a Mechanistic Probe for Enzyme Studies

The study of enzyme mechanisms is fundamental to understanding biological processes and for the development of novel therapeutics. Fluorinated compounds, such as this compound, are particularly useful as mechanistic probes. The introduction of a fluorine atom into a substrate analog can significantly alter its electronic properties without drastically changing its size, allowing it to interact with an enzyme's active site.

The strong electron-withdrawing nature of fluorine in this compound can influence the acidity of nearby protons and the stability of reaction intermediates. When used as a substrate analog, it can help to elucidate the catalytic mechanism of an enzyme by either inhibiting the enzyme or altering the reaction pathway. For instance, if an enzymatic reaction proceeds through a carbocationic transition state, the presence of the electronegative fluorine atom can destabilize this intermediate, thereby slowing down or halting the reaction. This inhibitory effect provides valuable insights into the enzyme's mechanism of action.

Table 1: Comparison of Properties for Mechanistic Probes

| Feature | This compound | Non-fluorinated Analog |

|---|---|---|

| Electronegativity of Key Atom | High (Fluorine) | Lower (Hydrogen) |

| Potential for Enzyme Inhibition | High | Low to Moderate |

| Utility in Studying Reaction Intermediates | Can stabilize or destabilize intermediates | Typically follows the natural reaction pathway |

This table provides a generalized comparison of how this compound might function as a mechanistic probe compared to its non-fluorinated counterpart, based on the known effects of fluorination in enzyme studies.

Derivatization for Enhanced Research Utility

To broaden the applicability of this compound in research, it can be chemically modified or derivatized. Derivatization can be used to attach reporter molecules, such as fluorescent dyes or radioactive isotopes, which allow for the tracking and quantification of the compound in biological systems. These modified versions of this compound can be invaluable tools for a variety of experimental techniques.

For example, a fluorescently-labeled derivative of this compound could be used in fluorescence microscopy to visualize its localization within cells or tissues. This can provide information about its uptake, distribution, and potential interactions with specific cellular components. Similarly, radiolabeled derivatives can be employed in binding assays to determine the affinity of the compound for a particular enzyme or receptor.

Table 2: Examples of Potential Derivatizations of this compound and Their Applications

| Derivative | Attached Group | Potential Research Application |

|---|---|---|

| Fluorescent Probe | Fluorophore (e.g., Fluorescein) | Cellular imaging, binding studies |

| Radiolabeled Tracer | Isotope (e.g., ¹⁸F) | PET imaging, quantitative binding assays |

This table illustrates hypothetical derivatizations of this compound to enhance its utility in various biochemical research applications.

Environmental Chemistry and Biogeochemical Cycling

Environmental Distribution and Persistence of Fluorinated Sulfonates

The environmental fate of fluorinated sulfonates is largely dictated by the exceptional strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. nih.govacs.org This inherent stability contributes to their remarkable persistence in various environmental compartments. While specific data on 3-Fluoropropanesulfonate is limited, its behavior can be inferred from the well-studied class of short-chain per- and polyfluoroalkyl substances (PFAS), to which it belongs.

Short-chain PFAS, such as this compound, are characterized by their high mobility in soil and water. nih.gov This mobility facilitates their rapid distribution into water resources, leading to the potential for widespread contamination of drinking water sources. nih.gov Once released into the environment, these compounds are highly resistant to degradation, resulting in their long-term persistence. frontiersin.orgnih.gov This persistence means that even with cessation of primary emissions, environmental concentrations are likely to remain elevated for extended periods. nih.gov

The distribution of fluorinated sulfonates is a global issue, with their detection in remote regions far from industrial sources providing evidence of long-range atmospheric and oceanic transport. Shorter-chain PFAS, in particular, are more water-soluble and less likely to sorb to sediment and organic matter compared to their long-chain counterparts, which contributes to their mobility in aquatic systems. frontiersin.org

The following table summarizes the general properties and environmental behavior of short-chain versus long-chain fluorinated sulfonates:

Table 1: Comparison of Short-Chain and Long-Chain Fluorinated Sulfonates in the Environment| Property | Short-Chain Fluorinated Sulfonates (e.g., this compound) | Long-Chain Fluorinated Sulfonates (e.g., PFOS) |

|---|---|---|

| Persistence | Extremely high | Extremely high |

| Mobility in Water | High | Lower |

| Bioaccumulation | Lower potential | Higher potential |

| Adsorption to Soil/Sediment | Low | High |

| Long-Range Transport | Significant | Significant |

Abiotic Transformation Pathways in Environmental Compartments

Abiotic transformation pathways for fluorinated sulfonates are generally limited due to the robustness of the C-F bond. However, some processes can lead to their partial degradation or transformation in the environment.

Photolysis: Photolysis, or the breakdown of compounds by light, is a potential abiotic degradation pathway for some fluorinated organic compounds. nih.govacs.orgmontclair.edu The effectiveness of photolysis depends on the specific chemical structure, particularly the nature of the fluorine-containing functional group. nih.govacs.orgmontclair.edu For instance, some aromatic and heteroaromatic fluorine-containing compounds have been shown to undergo defluorination upon exposure to UV light. nih.govacs.org While direct photolysis of simple aliphatic fluorinated sulfonates like this compound is expected to be slow, indirect photolysis mediated by other substances in the environment, such as dissolved organic matter, could play a role. Research on fluorinated pharmaceuticals and pesticides has shown that photolysis can lead to the formation of various fluorinated byproducts, and in some cases, the release of fluoride (B91410) ions. nih.govacs.orgmontclair.edunih.govacs.org

Biotic Degradation Mechanisms and Microbial Interactions

The biotic degradation of fluorinated sulfonates is a significant area of research, as microbial processes offer a potential route for their environmental remediation. The strong C-F bond presents a major challenge for microbial enzymes. nih.gov However, a growing body of evidence suggests that certain microorganisms are capable of transforming and even defluorinating these persistent compounds.

Microbial degradation of fluorinated compounds can occur through several mechanisms:

Reductive Defluorination: This process, which typically occurs under anaerobic conditions, involves the replacement of a fluorine atom with a hydrogen atom. mdpi.com It is often mediated by enzymes such as reductive dehalogenases. mdpi.com

Hydrolytic Defluorination: In this mechanism, a fluorine atom is replaced by a hydroxyl group from water. researchgate.net

Oxidative Defluorination: This pathway involves the incorporation of oxygen into the molecule, leading to the cleavage of the C-F bond. mdpi.comresearchgate.net

While complete mineralization of highly fluorinated compounds is rare, a number of microbial species and consortia have been identified that can partially degrade or transform them. nih.govmdpi.comrsc.orgresearchgate.net For example, some studies have shown that certain bacterial strains can biodegrade short-chain PFAS under specific conditions. researchgate.net The presence of other organic compounds can sometimes enhance the microbial degradation of fluorinated substances through co-metabolism. researchgate.net

Research has identified specific microorganisms with the ability to degrade fluorinated compounds. For instance, Pseudomonas species have been investigated for their capacity to defluorinate certain organofluorine compounds. nih.govasm.org The bacterium Acidimicrobium sp. strain A6 has been shown to be capable of defluorinating perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). nih.gov

The following table provides examples of microorganisms and the types of fluorinated compounds they have been reported to degrade or transform:

Table 2: Examples of Microorganisms Involved in the Biotransformation of Fluorinated Compounds| Microorganism/Consortium | Fluorinated Compound(s) | Degradation Pathway/Mechanism |

|---|---|---|

| Acidimicrobium sp. A6 | Perfluorooctanoic acid (PFOA), Perfluorooctane sulfonate (PFOS) | Defluorination |

| Pseudomonas putida F1 | 2,2-Difluoro-1,3-benzodioxole (DFBD) | Oxidative defluorination |

| Anaerobic microbial consortium | Perfluorooctane sulfonate (PFOS) | Reductive defluorination (limited) |

| Activated sludge communities | Short-chain fluorinated carboxylic acids | Aerobic defluorination |

Analytical Methods for Environmental Monitoring of Fluorinated Compounds

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentrations of fluorinated compounds like this compound in the environment. mdpi.com Due to their low concentrations and the complexity of environmental matrices, sophisticated analytical techniques are often required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of a broad range of PFAS, including fluorinated sulfonates. chromatographyonline.comresearchgate.netshimadzu.compfascentral.orgnih.govrestek.com LC-MS/MS offers high sensitivity and selectivity, allowing for the detection and quantification of these compounds at very low levels (parts per trillion or even lower). nih.gov The use of isotope-labeled internal standards is common to ensure accurate quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of more volatile fluorinated compounds. researchgate.netresearchgate.netjeol.comacs.org For non-volatile compounds like this compound, derivatization to a more volatile form may be necessary prior to GC-MS analysis.

The following table summarizes the key features of these analytical methods:

Table 3: Overview of Analytical Methods for Fluorinated Compounds| Analytical Method | Principle | Analytes | Advantages | Limitations |

|---|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by detection and quantification using tandem mass spectrometry. | Wide range of non-volatile and semi-volatile fluorinated compounds, including short- and long-chain PFAS. | High sensitivity and selectivity, suitable for trace-level analysis. | Matrix effects can interfere with analysis. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. | Volatile fluorinated compounds. | Excellent separation efficiency for complex mixtures of volatile compounds. | Not suitable for non-volatile compounds without derivatization. |

| Total Organic Fluorine (TOF) Analysis | Measures the total amount of organically bound fluorine in a sample, often by combustion ion chromatography (CIC). | All organic fluorine-containing compounds. | Provides a comprehensive measure of total organofluorine contamination. | Does not provide information on the identity or concentration of individual compounds. |

Future Perspectives and Emerging Research Avenues

Development of Novel Analogs for Mechanistic Insights

No research has been published on the design, synthesis, or study of novel analogs of 3-fluoropropanesulfonate. The development of such analogs is a common strategy to probe the mechanisms of action of bioactive compounds, but this approach has not been applied to this compound according to available sources.

Advanced Spectroscopic and Imaging Techniques for In Situ Studies

While advanced techniques like fluorine-19 Magnetic Resonance Imaging (19F MRI) exist for tracking fluorinated compounds in situ, there is no evidence of their application to study the behavior, distribution, or interactions of this compound within biological or environmental systems. rsc.orgnih.govnih.gov Research in this area tends to focus on more complex perfluorinated molecules, polymers, and dendrimers as potential contrast agents. rsc.orgnih.govdepositolegale.it

Integration of Multi-Omics Data in Biochemical Investigations